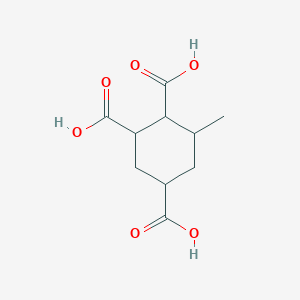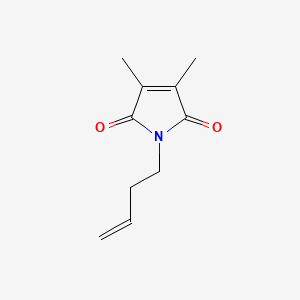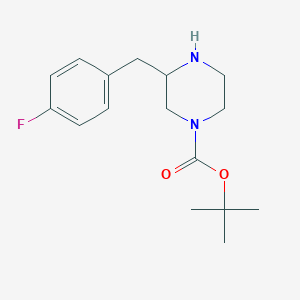![molecular formula C40H48OSn B12594478 1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one CAS No. 648425-09-6](/img/structure/B12594478.png)
1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one is a complex organotin compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl group, a stannyl group, and a butenone moiety, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted butenone with tris(2-methyl-2-phenylpropyl)tin chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and requires a catalyst to facilitate the formation of the stannyl group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced tin compounds.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like halides or organometallic compounds.
Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF), catalysts such as palladium or platinum, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified organotin compounds with varied functional groups.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is studied for its effects on cellular processes and its use in developing new pharmaceuticals.
Medicine: Research explores its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The stannyl group can form bonds with biological molecules, altering their function and leading to various biological effects. The compound’s pathways involve binding to specific sites on target molecules, influencing cellular processes like signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Compared to other organotin compounds, 1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one is unique due to its specific structural arrangement and the presence of the butenone moiety. Similar compounds include:
Tributyltin chloride: Known for its use in antifouling paints but with different structural properties.
Triphenyltin hydroxide: Used as a pesticide with distinct biological activity.
Dibutyltin dilaurate: Commonly used as a catalyst in polymer production.
Each of these compounds has unique properties and applications, highlighting the distinctiveness of this compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
648425-09-6 |
|---|---|
Molekularformel |
C40H48OSn |
Molekulargewicht |
663.5 g/mol |
IUPAC-Name |
1-phenyl-2-tris(2-methyl-2-phenylpropyl)stannylbut-2-en-1-one |
InChI |
InChI=1S/C10H9O.3C10H13.Sn/c1-2-6-10(11)9-7-4-3-5-8-9;3*1-10(2,3)9-7-5-4-6-8-9;/h2-5,7-8H,1H3;3*4-8H,1H2,2-3H3; |
InChI-Schlüssel |
ZOCVTVJHSLERCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C(=O)C1=CC=CC=C1)[Sn](CC(C)(C)C2=CC=CC=C2)(CC(C)(C)C3=CC=CC=C3)CC(C)(C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(4-Nitrophenyl)-4-[(trimethylsilyl)oxy]-1,2,3,6-tetrahydropyridine](/img/structure/B12594396.png)





![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)
![2,7-Diazaspiro[4.4]nonane, 2-methyl-7-(5-phenoxy-3-pyridinyl)-](/img/structure/B12594437.png)
![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)



